molecular formula C12H24N2O3 B6158653 tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate CAS No. 1779661-96-9

tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B6158653
CAS No.: 1779661-96-9
M. Wt: 244.33 g/mol
InChI Key: KUHHKDVIVODILL-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is a piperidine derivative and a protected aminopiperidine building block of high value in medicinal chemistry and drug discovery research. Its structure, featuring a 3-amino-3-(methoxymethyl)piperidine scaffold protected by a Boc (tert-butoxycarbonyl) group, makes it a key intermediate for the synthesis of more complex molecules. This compound is part of a class of molecules being investigated for the development of potent arginase inhibitors . Arginase is a manganese-containing metalloenzyme that plays a critical role in the urea cycle and is implicated in a range of disease pathways, including those in cardiovascular disease, neurodegenerative disorders, and cancer . By serving as a precursor to potential inhibitors, this compound aids in the study of the tumor microenvironment (TME), where arginase activity contributes to immune suppression by depleting L-arginine and impairing T-cell function . Researchers utilize this Boc-protected amino ester for its versatility in further chemical transformations, such as deprotection to access the free amine or incorporation into larger molecular structures. The product is intended for research and development purposes only. For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

1779661-96-9

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-12(13,8-14)9-16-4/h5-9,13H2,1-4H3

InChI Key

KUHHKDVIVODILL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(COC)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The patent WO2009133778A1 outlines a method where tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate undergoes base-mediated deprotection to yield tert-butyl 3-aminopiperidine-1-carboxylate. For the methoxymethyl variant, this approach can be adapted by starting with a methoxymethyl-substituted intermediate.

Key Steps :

  • Intermediate Synthesis : React 3-(methoxymethyl)piperidine with di-tert-butyl dicarbonate to form tert-butyl 3-(methoxymethyl)piperidine-1-carboxylate.

  • Selective Deprotection : Treat the intermediate with a strong base (e.g., NaOH or KOH) in a solvent system (e.g., water/tetrahydrofuran) at 50–120°C for 0.5–5 hours.

Optimization Data :

ParameterOptimal RangeImpact on Yield
BaseNaOH, KOH>85%
SolventTHF/Water (3:1)Maximizes solubility
Temperature80–100°CBalances rate and selectivity
Reaction Time2–3 hoursPrevents over-degradation

This method is industrially favorable due to its high yield and minimal byproducts.

Alkylation of 3-Aminopiperidine Derivatives

Direct Alkylation Strategy

Introducing the methoxymethyl group via alkylation of 3-aminopiperidine requires careful control to avoid over-alkylation.

Procedure :

  • Protection : Boc-protect 3-aminopiperidine using di-tert-butyl dicarbonate.

  • Alkylation : React with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C.

  • Deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane).

Challenges :

  • Regioselectivity: Competing alkylation at the piperidine nitrogen.

  • Solution: Use bulky bases (e.g., DBU) to favor 3-position reactivity.

Stereoselective Synthesis for Optically Active Forms

For enantiomerically pure tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate, asymmetric catalysis or chiral resolution is essential.

Chiral Pool Approach

Starting from (R)- or (S)-3-hydroxy-3-(methoxymethyl)piperidine:

  • Oxidation : Convert hydroxyl to ketone.

  • Reductive Amination : Introduce the amino group using NH₃ and NaBH₃CN.

  • Boc Protection : Standard protection with di-tert-butyl dicarbonate.

Yield : 70–75% enantiomeric excess (ee) achieved using (R)-BINAP ligands.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Base DeprotectionHigh yield, scalableRequires pre-synthesized intermediate80–90%
Direct AlkylationFlexible substitutionRisk of over-alkylation60–75%
StereoselectiveEnantiomerically pure productComplex catalyst synthesis70–75% ee

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl carbamate group undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for generating reactive intermediates in drug synthesis:

Reaction Conditions Outcome Yield Source
Trifluoroacetic acid (TFA) in DCMRemoval of tert-butyloxycarbonyl (Boc) group to form piperidine-3-amine85–92% ,
HCl in dioxaneFormation of hydrochloride salt of the deprotected amine78%

Mechanistic Insight : Protonation of the carbonyl oxygen weakens the Boc group’s C–O bond, leading to carbamic acid intermediate and subsequent release of CO₂ and tert-butanol .

Amine Functionalization

The primary amine at position 3 participates in nucleophilic reactions:

Acylation

Reagent Product Conditions Yield
Acetic anhydrideN-acetyl derivativePyridine, RT, 12 h89%
Benzoyl chlorideN-benzoylated piperidineDCM, triethylamine, 0°C → RT76%

Alkylation

Electrophile Product Catalyst Yield
Methyl iodideN-methylated derivativeK₂CO₃, DMF, 60°C68%
Allyl bromideN-allylpiperidineNaH, THF, 0°C → RT72%

Steric Effects : The tert-butyl group at position 1 and methoxymethyl at position 3 create steric hindrance, slowing reaction kinetics compared to less-substituted analogs.

Methoxymethyl Ether Reactivity

The methoxymethyl (–CH₂OCH₃) group undergoes cleavage under specific conditions:

Reagent Product Conditions Yield
BBr₃ in DCMHydroxymethyl derivative (–CH₂OH)−78°C → RT, 6 h63%
H₂, Pd/CDemethylation to methylene (–CH₂–)EtOH, 50 psi, 24 h41%

Selectivity Note : Competitive Boc deprotection may occur unless mild conditions are employed .

Piperidine Ring Modifications

The piperidine ring participates in ring-opening and cross-coupling reactions:

Buchwald-Hartwig Amination

Substrate Catalyst Product Yield
Aryl bromidePd₂(dba)₃, XantphosAryl-substituted piperidine55%

Reductive Amination

Carbonyl Partner Reducing Agent Product Yield
FormaldehydeNaBH₃CNN,N-dimethylpiperidine82%

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity profiles due to substituent variations:

Compound Key Reaction Rate Relative to Target
tert-Butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylateBoc deprotection1.2× faster
tert-Butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylateMethoxymethyl cleavage0.8× slower
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate Acylation1.5× faster

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the structure-activity relationships of piperidine derivatives. It may also be employed in the development of new drugs targeting various biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives may exhibit biological activities such as analgesic, anti-inflammatory, and anticonvulsant properties.

Industry: In the chemical industry, this compound can be used in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with these targets, while the methoxymethyl group may enhance the compound's lipophilicity, aiding in its ability to cross cell membranes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

  • Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Azetidine vs. Piperidine Rings
  • tert-Butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate (CAS: 1782319-98-5): Ring size: Azetidine (4-membered ring) introduces higher ring strain vs. piperidine (6-membered). Molecular weight: 216.28 g/mol (smaller than the piperidine analog). Applications: Likely used in constrained peptide mimics or fragment-based drug design .
Hydroxymethyl vs. Methoxymethyl Substituents
  • tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 2165517-36-0): Substituent: Hydroxymethyl increases polarity and hydrogen-bonding capacity. Molecular weight: 230.30 g/mol (lower than methoxymethyl analog). Stability: Hydroxyl group may necessitate protection during synthesis .

Functional Group Modifications

Amino Group Derivatives
  • tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (CAS: 912368-73-1): Substituent: Methylamino group replaces methoxymethyl and amino groups. Molecular weight: 214.30 g/mol (simpler structure). Stereochemistry: (S)-configuration may influence receptor binding .
Ester and Tetrazole Bioisosteres
  • tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: N/A): Substituent: Methoxy-oxoethyl introduces an ester group. Molecular weight: 272.34 g/mol (higher due to ester functionality). Applications: Ester groups can enhance metabolic stability .
  • tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate :
    • Substituent : Tetrazole acts as a carboxylic acid bioisostere.
    • Bioactivity : Reported antidiabetic activity (IC₅₀ = 7.12 μM) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Reference
tert-Butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate 1779661-96-9 C12H24N2O3 244.3 Methoxymethyl Lipophilic intermediate; discontinued
tert-Butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate 1782319-98-5 C10H20N2O3 216.28 Azetidine ring High ring strain; building block
tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate 2165517-36-0 C11H22N2O3 230.30 Hydroxymethyl Polar; potential prodrug candidate
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate 912368-73-1 C11H22N2O2 214.30 Methylamino Stereospecific interactions
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate N/A C10H17N5O2 239.28 Tetrazole Antidiabetic (IC₅₀ = 7.12 μM)

Biological Activity

Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development based on available literature and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group, a methoxymethyl group, and a tert-butyl ester at the carboxylic acid position. Its molecular formula is C14H28N2O3C_{14}H_{28}N_{2}O_{3} with a molecular weight of approximately 272.34 g/mol. The compound is characterized by moderate density and a boiling point of approximately 343.8 °C at 760 mmHg.

The mechanism of action for this compound has not been fully elucidated, but similar compounds have been studied for their interactions with various biological targets. Piperidine derivatives are often explored as receptor modulators, particularly in neurotransmitter systems such as serotonin and dopamine receptors .

Case Studies

  • MAGL Inhibition : A study highlighted a benzoylpiperidine derivative that displayed reversible inhibition of MAGL with an IC50 value of 0.84 µM. This suggests that modifications to the piperidine structure can enhance inhibitory potency against specific targets .
  • Anticancer Activity : Research on related piperidine compounds indicated significant inhibition of cell viability in ovarian cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer properties .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These reactions can include:

  • Formation of the piperidine ring : Utilizing starting materials like piperidin-4-one derivatives.
  • Functional Group Modifications : Introducing the tert-butyl and methoxymethyl groups through selective alkylation reactions.

These synthetic pathways allow for the generation of various derivatives that may possess enhanced biological activities or different mechanisms of action .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameIC50 Value (µM)Target Enzyme/Activity
Benzoylpiperidine derivative0.84MAGL Inhibitor
Piperidine derivative (antiproliferative study)19.9 - 75.3Various cancer cell lines
Tert-butyl 3-amino-3-carbamoylpiperidine-1-carboxylateNot specifiedPotential interactions with enzymes

Q & A

Q. What are the common synthetic routes and reaction conditions for synthesizing tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the piperidine ring. Key steps include:
  • Amino and Methoxymethyl Introduction : Nucleophilic substitution or reductive amination under anhydrous conditions (e.g., LiAlH₄ in ether) .
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (Et₃N) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used .
    Table 1 : Common Reagents and Conditions
StepReagents/ConditionsPurpose
Amine FormationLiAlH₄, anhydrous ether, 0–20°CReduction of nitriles/amides
Boc ProtectionBoc₂O, Et₃N, DCM, room temperatureN-protection
PurificationSilica gel chromatographyIsolation of pure product

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer :
  • X-ray Crystallography : Used to resolve stereochemistry and confirm 3D structure. SHELX programs (e.g., SHELXL) refine crystallographic data .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to identify methoxymethyl (-OCH₃) and tert-butyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight .
  • Polarimetry : For chiral centers, if applicable .

Q. What safety precautions are critical during experimental handling?

  • Methodological Answer :
  • Respiratory/Hand Protection : Use nitrile gloves and N95 masks due to potential acute toxicity (Category 4 for similar tert-butyl piperidines) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the methoxymethylation step?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methoxymethyl groups .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation steps .
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions .
    Data Analysis : Kinetic studies (TLC monitoring) and DOE (Design of Experiments) can identify optimal molar ratios .

Q. How to resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to confirm ambiguous signals .
  • Dynamic NMR : For fluxional structures, variable-temperature NMR resolves overlapping peaks .
  • Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts to match experimental data .

Q. What strategies address stereochemical uncertainties in the piperidine ring?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
  • Crystallographic Refinement : SHELXL’s TWIN/BASF commands model disorder or twinning in crystals .
  • Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) control stereochemistry during ring formation .

Q. How to investigate the mechanistic pathway of substitution reactions at the 3-position?

  • Methodological Answer :
  • Isotopic Labeling : ¹⁸O or ²H tracing identifies nucleophilic attack vs. SN1/SN2 mechanisms .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates .
  • Computational Modeling : Transition state analysis using Gaussian or ORCA software .

Data Contradiction Analysis Example

Scenario : Discrepancy between theoretical and observed [α]D (optical rotation).

  • Approach :
    • Verify enantiomeric excess (ee) via chiral HPLC .
    • Re-examine crystallization conditions; solvent polarity can influence crystal packing and optical activity .
    • Re-run polarimetry with purified samples to exclude impurities .

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